molecular formula C22H20ClFN4O3S B2815218 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1219189-66-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2815218
CAS No.: 1219189-66-8
M. Wt: 474.94
InChI Key: LOSQMNRAXQGDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (RN: 1219189-66-8) is a structurally complex small molecule characterized by three key pharmacophores:

  • A 6-fluorobenzo[d]thiazol-2-yl group, introducing electron-withdrawing properties and enhancing binding affinity to targets like kinases or G-protein-coupled receptors .
  • A 3-(1H-imidazol-1-yl)propyl side chain, which provides hydrogen-bonding capabilities and cationic character at physiological pH due to the imidazole ring .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development. While its exact therapeutic target remains unspecified in available literature, its structural features align with compounds targeting inflammation, oncology, or microbial pathways .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S.ClH/c23-16-3-4-17-20(13-16)31-22(25-17)27(8-1-7-26-9-6-24-14-26)21(28)15-2-5-18-19(12-15)30-11-10-29-18;/h2-6,9,12-14H,1,7-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQMNRAXQGDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CCCN3C=CN=C3)C4=NC5=C(S4)C=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance
Target Compound (1219189-66-8) 6-fluoro, 2,3-dihydrobenzo[b][1,4]dioxine, 3-(1H-imidazol-1-yl)propyl High electronegativity (F), rigid dioxane ring, imidazole for H-bonding Potential kinase inhibition, antimicrobial activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) 4-methoxy, dimethylamino group Methoxy enhances lipophilicity; dimethylamino increases basicity Anticancer activity (DNA intercalation)
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (878065-83-9) Phenyl-imidazole, thioacetamide Thioether linkage, hydroxamic acid moiety HDAC inhibition, antitumor potential

Pharmacokinetic and Pharmacodynamic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro substituent in the target compound enhances metabolic stability compared to the 4-methoxy group in 1052530-89-8, which may increase susceptibility to oxidative metabolism .
  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogues like 878065-83-9, facilitating oral administration .

Research Findings and Limitations

  • Target Compound: Preliminary studies suggest moderate inhibitory activity against COX-2 (IC₅₀ ~ 1.2 µM) and antimicrobial efficacy against S.
  • Comparative Efficacy: The dimethylamino derivative (1052530-89-8) shows stronger DNA-binding affinity (Kd = 0.45 µM) but lower selectivity due to non-specific interactions .
  • Gaps in Data: No direct comparative studies between the target compound and its analogues are available in the provided evidence. Further in vivo studies are needed to validate pharmacokinetic advantages.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Coupling reactions : Amide bond formation between the fluorobenzo[d]thiazole and dihydrobenzo[d]dioxine-carboxamide moieties under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Imidazole-propyl linkage : Alkylation of the imidazole ring with a propyl halide intermediate, requiring strong bases (e.g., NaH) and controlled temperatures (60–80°C) .
  • Purification : Chromatography (e.g., silica gel column) and recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to achieve >95% purity . Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Spectroscopic analysis :
  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., imidazole C-H at δ 7.5–8.5 ppm) and carbon backbone .
  • IR : Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-F bonds (~1250 cm1^{-1}) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes relevant to the compound’s structural motifs (e.g., kinases or cytochrome P450 isoforms) using fluorometric or colorimetric readouts .
  • Cytotoxicity profiling : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial susceptibility : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs?

Discrepancies often arise from:

  • Substituent effects : Fluorine position (e.g., 6-F vs. 4-F on benzo[d]thiazole) alters steric/electronic interactions with targets .
  • Assay variability : Normalize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Metabolic stability : Compare half-life in liver microsomes to rule out rapid degradation masking activity .

Q. What strategies optimize synthetic yield while minimizing side-product formation?

Advanced optimization includes:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to balance temperature, solvent, and catalyst load .
  • In-line monitoring : Use HPLC or Raman spectroscopy to track reaction progress and identify intermediates .
  • Alternative coupling reagents : Replace DCC with EDC/HOBt to reduce racemization in amide bonds .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies should include:

  • Forced degradation : Expose to acidic (pH 2), basic (pH 10), and oxidative (H2 _2O2_2) conditions, followed by HPLC analysis .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
  • Storage recommendations : Lyophilize and store at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the imidazole-propyl bond .

Q. What interdisciplinary approaches enhance mechanistic understanding of its activity?

Integrate:

  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR kinase) .
  • Cheminformatics : QSAR models to correlate substituent patterns (e.g., fluorine position) with bioactivity .
  • Microfluidics : High-throughput screening in droplet-based systems to rapidly assess reaction conditions or dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.